molecular formula C9H12BrN B1407311 1-(3-Bromo-5-methylphenyl)ethan-1-amine CAS No. 1270405-73-6

1-(3-Bromo-5-methylphenyl)ethan-1-amine

Cat. No. B1407311
M. Wt: 214.1 g/mol
InChI Key: LTOZVMUMNVAZDC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C9H12BrN . It is also known as 1-(3-bromo-5-methylphenyl)ethanamine . The hydrochloride form of this compound has a molecular weight of 250.56 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-5-methylphenyl)ethan-1-amine hydrochloride is represented by the molecular formula C9H13BrClN .


Chemical Reactions Analysis

The main chemical property of amines, including 1-(3-Bromo-5-methylphenyl)ethan-1-amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

Organic Synthesis

1-(3-Bromo-5-methylphenyl)ethan-1-amine is a compound that has been explored in various organic synthesis applications. For instance, its structural analog, 1-bromo-3-buten-2-one, serves as a building block in organic synthesis. Lithium aluminium hydride effectively reduces it to the corresponding alcohol, and its reaction with primary amines yields moderate yields of 5-membered-aza-heterocycles (Westerlund, Gras, & Carlson, 2001).

Chelating Ligand Design and Synthesis

In the field of inorganic chemistry, similar compounds have been utilized in the design and synthesis of chelating ligands for group 13 metals. Hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium have been developed using related amine phenol ligands (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

Synthesis of Benzimidazoles

The compound has also been associated with the synthesis of benzimidazoles. o-Bromophenyl isocyanide, a structurally similar entity, reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, indicating the potential utility of related compounds in synthesizing heterocyclic structures (Lygin & Meijere, 2009).

Catalytic Amination

Additionally, compounds structurally similar to 1-(3-Bromo-5-methylphenyl)ethan-1-amine have been used in catalytic amination processes. For example, amination of polyhalopyridines catalyzed by a palladium-xantphos complex shows the potential of related compounds in synthetic organic chemistry (Ji, Li, & Bunnelle, 2003).

Inhibitors of 15-Lipoxygenase

Another application is in the development of potential inhibitors of 15-lipoxygenase. Derivatives of ethane-1,2-diyl bis(amine) compounds, which bear structural resemblance, have shown significant inhibition of 15-lipoxygenase, indicating the possible biomedical applications of similar structures (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

properties

IUPAC Name

1-(3-bromo-5-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOZVMUMNVAZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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